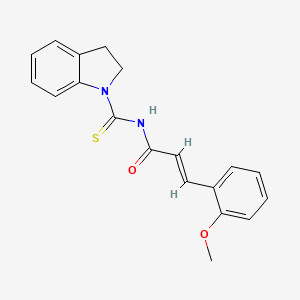![molecular formula C27H22N6O7S B14797841 4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)
4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2,5-Dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide involves several key steps:
Formation of the Diazenyl Intermediate: The initial step involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4-(methylsulfamoyl)benzenediazonium chloride to form the diazenyl intermediate.
Naphthalene Derivative Formation: The diazenyl intermediate is then reacted with 3-hydroxy-2-naphthoic acid under controlled conditions to form the naphthalene derivative.
Benzimidazole Formation: The final step involves the cyclization of the naphthalene derivative with o-phenylenediamine to form the benzimidazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in the industrial synthesis include ethanol, methanol, and dichloromethane, while catalysts such as palladium on carbon may be employed to facilitate specific reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the diazenyl group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and development.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the hydroxy and methoxy groups can form hydrogen bonds with target molecules. The benzimidazole ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: Known for its psychoactive properties, this compound shares the methoxy groups but differs in its overall structure and applications.
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: This compound has similar functional groups but lacks the complex naphthalene and benzimidazole structures.
Uniqueness
The uniqueness of 4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide lies in its combination of functional groups and structural complexity
Propriétés
Formule moléculaire |
C27H22N6O7S |
|---|---|
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H22N6O7S/c1-28-41(37,38)23-13-21(39-2)20(12-22(23)40-3)32-33-24-16-7-5-4-6-14(16)10-17(25(24)34)26(35)29-15-8-9-18-19(11-15)31-27(36)30-18/h4-13,28,34H,1-3H3,(H,29,35) |
Clé InChI |
PMNQZZBSQLEETO-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=NC(=O)N=C5C=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


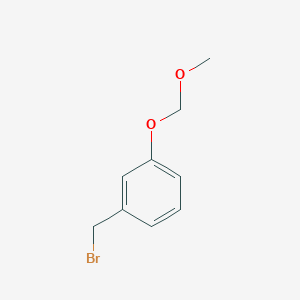
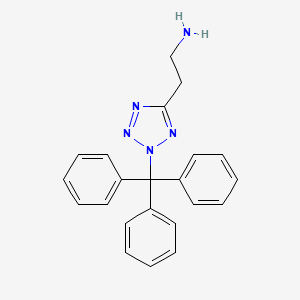
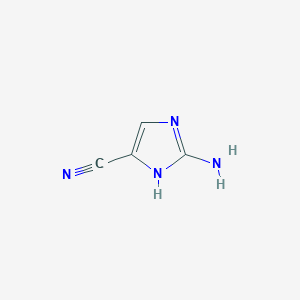
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14797770.png)
![2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14797772.png)
![4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-8-oxa-4-azabicyclo[5.1.0]octane](/img/structure/B14797788.png)
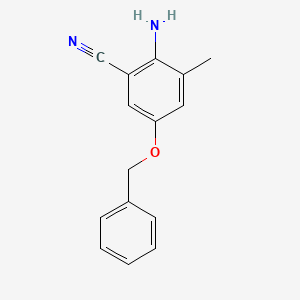
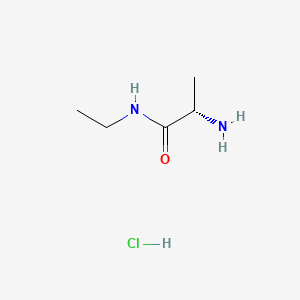

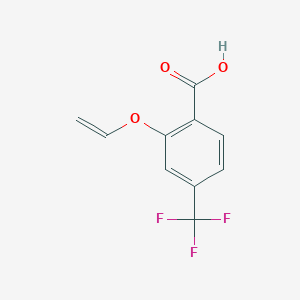
![(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14797822.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)

